1-Isopropyl-1H-imidazol-4-amine dihydrochloride

Description

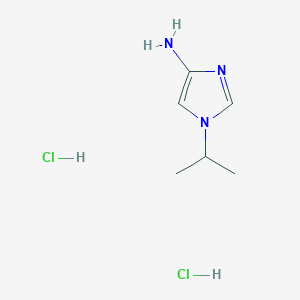

1-Isopropyl-1H-imidazol-4-amine dihydrochloride is a substituted imidazole derivative featuring an isopropyl group at the 1-position of the imidazole ring and an amine group at the 4-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical or agrochemical research.

Properties

IUPAC Name |

1-propan-2-ylimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(2)9-3-6(7)8-4-9;;/h3-5H,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZTTSHRYTOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-imidazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-imidazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Isopropyl-1H-imidazol-4-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. This binding can result in the inhibition or activation of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of 1-isopropyl-1H-imidazol-4-amine dihydrochloride and related compounds:

*Inferred from structure; †Estimated based on analogs; ‡Calculated from formula.

Key Observations:

Substituent Position and Bioactivity: The position of the amine group significantly impacts applications. Steric effects from substituents like isopropyl (bulky) vs. cyclopropyl (smaller ring) influence molecular interactions. The isopropyl group in the target compound may enhance lipid solubility compared to cyclopropyl analogs .

Functional Group Diversity: Carboxylic acid-containing derivatives (e.g., ) exhibit higher aqueous solubility and acidity, enabling roles in metal chelation or as zwitterionic drug intermediates .

Biological Activity

1-Isopropyl-1H-imidazol-4-amine dihydrochloride is a compound exhibiting significant biological activity, primarily attributed to its unique imidazole structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of various diseases due to its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural comparisons.

Chemical Structure and Properties

This compound features an imidazole ring with an isopropyl group, enhancing its solubility and stability in aqueous environments. Its molecular formula is C₆H₁₄Cl₂N₄, with a molecular weight of approximately 110.16 g/mol . The presence of the dihydrochloride salt form indicates that it has two hydrochloric acid molecules associated with the amine, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The imidazole ring allows for binding to metal ions, enzymes, and receptors, which can either activate or inhibit various biochemical pathways. This mechanism is crucial for its potential therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been linked to the inhibition of amyloid-beta peptide production, which is a significant contributor to the pathology of Alzheimer's . The compound's ability to modulate biochemical pathways involved in neurodegeneration presents a promising avenue for therapeutic exploration.

Study on Amyloid-Beta Production

In a study focused on neurodegenerative disorders, this compound was evaluated for its efficacy in reducing amyloid-beta peptide levels. Results indicated a significant reduction in peptide production in vitro, suggesting that this compound could play a role in mitigating the progression of Alzheimer's disease .

High-throughput Screening

High-throughput screening methods have identified this compound as a potential inhibitor of insulin-degrading enzyme (IDE), which is crucial for amyloid-beta hydrolysis. The compound demonstrated competitive inhibition characteristics, providing insights into its potential use as a pharmacological probe .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride | 7098-07-9 | 0.91 | Contains an ethyl side chain instead of isopropyl |

| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | 154094-97-0 | 0.83 | Similar structure but lacks the isopropyl group |

| 1H-Imidazol-4-amines dihydrochloride | 111005-19-7 | 0.82 | Lacks the isopropyl substitution, affecting activity |

This table illustrates that while these compounds share a common imidazole framework, the presence of the isopropyl group in this compound distinguishes it from others, potentially influencing its biological activity and applications .

Q & A

Basic: How can researchers optimize the synthesis of 1-isopropyl-1H-imidazol-4-amine dihydrochloride to improve yield and purity?

Methodological Answer:

- Cyclization Optimization: Use α-halo ketones or aldehydes with 1,2-diamines under acidic conditions, employing Lewis acids (e.g., ZnCl₂) to catalyze imidazole ring formation .

- Stepwise Functionalization: Introduce the isopropyl group via nucleophilic substitution or alkylation after ring formation to minimize side reactions .

- Scale-Up Techniques: Implement continuous flow reactors to enhance reaction consistency and reduce impurities during large-scale synthesis .

Basic: What advanced spectroscopic and crystallographic techniques are recommended for elucidating the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Refine crystal structures using SHELXL for high-resolution data analysis, ensuring accurate determination of bond lengths and angles .

- NMR Spectroscopy: Perform ¹H/¹³C NMR in D₂O or DMSO-d₆ to assign proton environments and confirm substitution patterns .

- ORTEP Visualization: Generate 3D molecular diagrams using ORTEP-III to visualize stereochemistry and hydrogen bonding .

Basic: What methodologies are most effective for assessing the purity of this compound in academic research?

Methodological Answer:

- HPLC Analysis: Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities; compare retention times against standards .

- Elemental Analysis (EA): Validate C, H, N, and Cl content to confirm stoichiometric consistency.

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates and iodine staining for rapid purity checks .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

- Derivative Synthesis: Modify the isopropyl group or amine moiety via coupling reactions (e.g., Suzuki-Miyaura) to create analogs .

- In Vitro Assays: Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays to measure IC₅₀ values .

- QSAR Modeling: Corrogate substituent effects with bioactivity data using partial least squares (PLS) regression .

Advanced: What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding modes with receptor active sites, prioritizing hydrogen bond and hydrophobic interactions .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

- Pharmacophore Mapping: Identify critical functional groups (e.g., amine, imidazole) using Schrödinger’s Phase .

Advanced: How should researchers address contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like pH, temperature, and buffer composition to reduce inter-lab variability .

- Reproducibility Checks: Repeat experiments with independently synthesized batches to confirm activity trends .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and isolate confounding factors .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can enzymatic inhibition assays be optimized to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Kinetic Analysis: Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Fluorescence Quenching: Monitor tryptophan residues in enzymes to detect conformational changes upon ligand binding.

- IC₅₀ Determination: Use dose-response curves (log[inhibitor] vs. normalized activity) with nonlinear regression analysis .

Advanced: What strategies mitigate solubility challenges of this compound in aqueous buffers during in vitro studies?

Methodological Answer:

- Co-Solvent Systems: Add DMSO (≤10% v/v) or ethanol to enhance solubility without denaturing proteins .

- pH Adjustment: Adjust to pH 4–5 using acetate buffers to exploit the compound’s zwitterionic properties .

- Nanoformulation: Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute ¹H with ²H at reactive sites (e.g., amine groups) to probe rate-determining steps .

- ¹⁸O Labeling: Track oxidation pathways by introducing ¹⁸O₂ during reactions and analyzing products via mass spectrometry .

- Transition State Analysis: Use computational methods (DFT) to model intermediates and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.